Boc-His(Tos)-OH
Overview
Description
Boc-His(Tos)-OH, also known as tert-butoxycarbonyl-L-histidine p-toluenesulfonate, is a protected amino acid derivative commonly used in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino group and a p-toluenesulfonyl (Tos) group protecting the imidazole side chain of histidine. These protective groups prevent unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(Tos)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The imidazole side chain is then protected by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base like pyridine. The reaction conditions often involve maintaining a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-His(Tos)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Tos groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) for Boc deprotection and hydrogen fluoride (HF) for Tos deprotection.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogen fluoride (HF) for Tos removal.
Major Products
The major products formed from these reactions include deprotected histidine and peptide chains with histidine residues incorporated at specific positions .
Scientific Research Applications
Boc-His(Tos)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of Boc-His(Tos)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Tos groups protect the amino and imidazole groups, respectively, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free histidine can participate in various biochemical reactions, including enzyme catalysis and metal ion coordination .
Comparison with Similar Compounds
Similar Compounds
Boc-His(Bom)-OH: tert-butoxycarbonyl-L-histidine benzyloxymethyl ester.
Fmoc-His(Tos)-OH: 9-fluorenylmethyloxycarbonyl-L-histidine p-toluenesulfonate.
Uniqueness
Boc-His(Tos)-OH is unique due to its specific protective groups, which offer stability under certain reaction conditions and can be selectively removed. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides .
Properties
IUPAC Name |
(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLJSEPKYJSEHW-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424176 | |
Record name | Boc-His(Tos)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35899-43-5 | |
Record name | Boc-His(Tos)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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